molecular formula C15H14Cl2O3S B2833968 4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate CAS No. 2415461-44-6

4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate

Cat. No.: B2833968
CAS No.: 2415461-44-6
M. Wt: 345.23
InChI Key: BTCLJNIBVLNWDS-UHFFFAOYSA-N
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Description

4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is an organic compound that belongs to the class of sulfonates. Sulfonates are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound, in particular, is characterized by its unique structure, which includes ethyl, dichloro, and methyl groups attached to a benzene ring, along with a sulfonate group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate typically involves electrophilic aromatic substitution reactionsThe reaction conditions often require the presence of a strong acid catalyst, such as sulfuric acid or aluminum chloride, and elevated temperatures to facilitate the reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, which are crucial for the efficient synthesis of this compound.

Chemical Reactions Analysis

Types of Reactions

4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonate group to a sulfide.

    Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like bromine or chlorine in the presence of a Lewis acid catalyst are used for halogenation reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, and various substituted benzene derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate involves its interaction with specific molecular targets. The sulfonate group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The ethyl and dichloro groups may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-Ethylphenyl 4-chlorobenzene-1-sulfonate
  • 4-Ethylphenyl 2,5-dichlorobenzene-1-sulfonate
  • 4-Methylphenyl 4,5-dichlorobenzene-1-sulfonate

Uniqueness

4-Ethylphenyl 4,5-dichloro-2-methylbenzene-1-sulfonate is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The presence of both ethyl and dichloro groups on the benzene ring, along with the sulfonate group, provides a distinct chemical profile that sets it apart from similar compounds .

Properties

IUPAC Name

(4-ethylphenyl) 4,5-dichloro-2-methylbenzenesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14Cl2O3S/c1-3-11-4-6-12(7-5-11)20-21(18,19)15-9-14(17)13(16)8-10(15)2/h4-9H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTCLJNIBVLNWDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)OS(=O)(=O)C2=CC(=C(C=C2C)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14Cl2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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